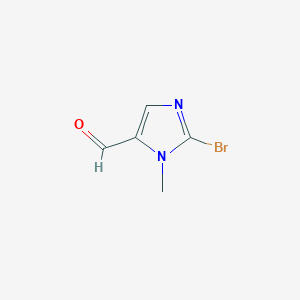

2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-bromo-3-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-4(3-9)2-7-5(8)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCRFFLSIUUVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79326-89-9 | |

| Record name | 2-bromo-1-methyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde: A Key Heterocyclic Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Imidazoles

The imidazole ring is a cornerstone in medicinal chemistry, present in numerous biologically active molecules and pharmaceuticals.[1][2] Its electron-rich, five-membered aromatic structure, containing two nitrogen atoms, facilitates a variety of non-covalent interactions, making it an excellent scaffold for binding to biological targets such as enzymes and receptors.[1] The functionalization of the imidazole core with substituents like bromine and a carbaldehyde group at specific positions creates versatile building blocks for the synthesis of complex molecular architectures with potential therapeutic applications.

Specifically, bromo-imidazole derivatives serve as key intermediates in organic synthesis. The bromine atom acts as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2] The carbaldehyde group is also highly reactive, participating in reactions like condensations and nucleophilic additions to construct larger, more complex molecules.[3]

Physicochemical Properties and Structural Analogs

While the exact properties of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde are not documented, we can infer them from closely related compounds.

| Property | Inferred Value/Characteristic | Rationale based on Analogs |

| Molecular Formula | C5H5BrN2O | Based on the named structure. |

| Molecular Weight | ~189.01 g/mol | Calculated from the molecular formula. Similar to 5-bromo-1-methylimidazole-2-carbaldehyde (189.01 g/mol ).[4] |

| Appearance | Likely a solid at room temperature. | Analogs such as 2-Bromo-1H-imidazole and 2-Methyl-1H-imidazole-5-carbaldehyde are solids.[5] |

| Solubility | Expected to be soluble in organic solvents like THF, DMF, and ethyl acetate. | Based on general solubility of similar heterocyclic compounds used in organic synthesis. |

| Reactivity | The bromine at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions. The aldehyde at the 5-position is reactive towards nucleophiles. | The bromine atom on the imidazole ring is a good leaving group.[2][3] The aldehyde group is a classic electrophile.[3] |

Key Structural Analogs and their CAS Numbers:

-

2-Bromo-1H-imidazole: CAS 16681-56-4[6]

-

2-Bromo-1-methyl-1H-imidazole: CAS 16681-59-7[7]

-

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: CAS 79326-88-8[4]

-

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: No CAS found, but synthesis is described.[8]

-

5-Bromo-1H-imidazole-4-carbaldehyde: CAS 50743-01-6[3]

-

2-Methyl-1H-imidazole-5-carbaldehyde: CAS 35034-22-1[5]

Synthesis and Methodologies

A plausible synthetic route to this compound would likely involve a multi-step process, leveraging established methods for the functionalization of the imidazole ring.

Proposed Synthetic Pathway

A logical approach would be the bromination of a pre-formed 1-methyl-1H-imidazole-5-carbaldehyde or the formylation of a 2-bromo-1-methyl-1H-imidazole precursor.

Method 1: Formylation of 2-Bromo-1-methyl-1H-imidazole

This approach is based on the common strategy of introducing a formyl group onto an activated heterocyclic ring.

Caption: Proposed lithiation and formylation route.

Experimental Protocol (Hypothetical):

-

Lithiation: Dissolve 2-Bromo-1-methyl-1H-imidazole in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour to facilitate deprotonation at the 5-position.

-

Formylation: Add N,N-dimethylformamide (DMF) to the reaction mixture and allow it to slowly warm to room temperature.

-

Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Method 2: Bromination of 1-Methyl-1H-imidazole-5-carbaldehyde

This method involves the electrophilic bromination of the imidazole ring.

Caption: Proposed electrophilic bromination route.

Experimental Protocol (Hypothetical):

-

Reaction Setup: Dissolve 1-Methyl-1H-imidazole-5-carbaldehyde in a suitable solvent such as DMF.

-

Bromination: Add N-bromosuccinimide (NBS) portion-wise at room temperature and stir for an extended period.[8]

-

Workup: Add water to the reaction mixture and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers, dry over sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Reactivity and Downstream Applications

The dual functionality of this compound makes it a valuable intermediate for creating diverse molecular libraries.

Reactions at the Bromine Position

The bromine atom at the C2 position can be readily displaced or used in cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.[2]

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.[2]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines in the presence of a palladium catalyst.

-

Stille Coupling: Coupling with organostannanes.

Reactions at the Aldehyde Group

The carbaldehyde at the C5 position is a versatile functional group for various transformations:

-

Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Grignard and Organolithium Additions: Formation of secondary alcohols.

-

Oxidation: Conversion to a carboxylic acid.

-

Condensation Reactions: Formation of Schiff bases with primary amines.[3]

Caption: Reactivity map for downstream applications.

Applications in Drug Discovery and Medicinal Chemistry

Substituted imidazoles are integral to the development of novel therapeutics. Bromo-imidazole intermediates are particularly valuable in the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and the imidazole scaffold is a common choice.

-

Anticancer Agents: The imidazole moiety is found in various anticancer drugs and experimental therapies.[1] For example, certain nitroimidazoles are being investigated as hypoxia-activated prodrugs for cancer treatment.[9]

-

Antiviral and Antibacterial Agents: The unique electronic properties of the imidazole ring contribute to its prevalence in antimicrobial drug discovery.[1][10]

-

Central Nervous System (CNS) Agents: Imidazole-containing compounds have shown activity against various CNS targets.

The ability to functionalize both the 2- and 5-positions of the 1-methyl-imidazole core allows for the systematic exploration of the chemical space around this privileged scaffold, facilitating the optimization of lead compounds in drug discovery programs.

Safety and Handling

While a specific safety data sheet for this compound is unavailable, precautions for handling related bromo-imidazoles should be strictly followed.

-

General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][11] Avoid inhalation of dust and contact with skin and eyes.[6]

-

Health Hazards: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and serious eye damage.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Some related compounds recommend refrigeration.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6][11]

Conclusion

This compound represents a highly valuable, albeit not widely cataloged, building block for synthetic and medicinal chemistry. Its dual reactivity, stemming from the strategically placed bromine atom and carbaldehyde group, offers a powerful platform for the generation of diverse and complex molecular entities. By understanding the established chemistry of its structural analogs, researchers can effectively harness the synthetic potential of this intermediate to advance drug discovery and development programs. The insights provided in this guide aim to facilitate the informed application of this and similar heterocyclic compounds in the pursuit of novel therapeutics.

References

Sources

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]

- 4. 2-bromo-5-methyl-1H-imidazole-Molbase [molbase.com]

- 5. 2-Methyl-1H-imidazole-5-carbaldehyde | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-ブロモ-1-メチル-1H-イミダゾール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Bromo-1H-imidazole-2-carbaldehyde [myskinrecipes.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. echemi.com [echemi.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. scbt.com [scbt.com]

- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 16. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde molecular weight

An In-depth Technical Guide to 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its core physicochemical properties, outline a robust synthetic pathway, and discuss its potential as a versatile building block in medicinal chemistry.

Core Compound Characteristics

This compound belongs to the substituted imidazole class of molecules. The imidazole ring is a critical pharmacophore found in numerous biologically active compounds, prized for its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[1] The strategic placement of a bromine atom and an aldehyde functional group makes this compound a highly reactive and versatile intermediate for creating more complex molecular architectures.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. The molecular formula for this compound is C₅H₅BrN₂O. Based on this, the key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | Calculated |

| Molecular Weight | 189.01 g/mol | [2] |

| Monoisotopic Mass | 187.95853 Da | [2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | N/A |

Note: Some properties are predicted based on the analysis of structurally similar compounds found in chemical databases.

The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Purification Workflow

Proposed Synthetic Pathway

The proposed synthesis begins with the commercially available 2-Bromo-1-methyl-1H-imidazole. The key transformation is the introduction of the aldehyde group at the C5 position. This can be achieved via a lithiation followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF). This type of reaction is a standard method for the formylation of heterocyclic compounds.[3]

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

2-Bromo-1-methyl-1H-imidazole (Starting Material)[4]

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

N,N-dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-Bromo-1-methyl-1H-imidazole (1.0 eq). Dissolve the starting material in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure the selective deprotonation at the C5 position, which is the most acidic proton on the imidazole ring after the C2 position is blocked.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. Causality: DMF serves as the formyl group source. The lithium-halogen exchange followed by nucleophilic attack on the DMF carbonyl carbon introduces the aldehyde precursor.

-

Quenching: After stirring for 2-3 hours at -78 °C, allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, identifying the characteristic aldehyde proton signal (~9-10 ppm) and the correct number and integration of aromatic and methyl protons.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

-

Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde functional group through its characteristic C=O stretch (~1680-1700 cm⁻¹).[5]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in drugs for a wide range of therapeutic areas.[1][6] this compound is a valuable intermediate precisely because it provides two reactive handles for further chemical modification.

-

The Aldehyde Group: This functional group is a versatile precursor for various transformations, including reductive amination to form substituted amines, Wittig reactions to generate alkenes, and condensation reactions to build larger heterocyclic systems.[7]

-

The Bromo Group: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions allow for the facile introduction of aryl, heteroaryl, or alkyl groups at the C2 position, enabling the rapid generation of diverse compound libraries for screening.

The combination of these two functional groups allows for a modular and divergent synthetic approach, making this compound an ideal starting point for developing novel kinase inhibitors, antivirals, and anticancer agents.[8][9]

References

-

PubChem. 2-bromo-1,5-dimethyl-1H-imidazole-4-carbaldehyde. Available from: [Link]

-

MOLBASE. 2-bromo-5-methyl-1H-imidazole. Available from: [Link]

-

PubChem. 4-bromo-5-methyl-1H-imidazole-2-carbaldehyde. Available from: [Link]

-

MySkinRecipes. 5-Bromo-1H-imidazole-2-carbaldehyde. Available from: [Link]

-

NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Available from: [Link]

-

PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from: [Link]

-

PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. Available from: [Link]

-

Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available from: [Link]

Sources

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-bromo-5-methyl-1H-imidazole-2-carbaldehyde | C5H5BrN2O | CID 82373906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 2-ブロモ-1-メチル-1H-イミダゾール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 7. smolecule.com [smolecule.com]

- 8. 5-Bromo-1H-imidazole-2-carbaldehyde [myskinrecipes.com]

- 9. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde chemical structure

An In-Depth Technical Guide to 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde: Synthesis, Reactivity, and Applications

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of modern drug design. This guide focuses on this compound, a bifunctional heterocyclic building block of significant synthetic value. The presence of two distinct and orthogonally reactive functional groups—a C2-bromine atom amenable to cross-coupling and a C5-carbaldehyde for chain extension or functional group interconversion—renders this molecule a highly versatile intermediate for constructing complex molecular architectures. This document provides a comprehensive overview of its synthesis, physicochemical properties, key chemical transformations, and strategic applications in research and development, particularly within the pharmaceutical sciences.

Physicochemical and Spectroscopic Profile

This compound is a stable, crystalline solid under standard conditions. Its structure combines the electron-rich nature of the N-methylated imidazole ring with the electrophilic character of the aldehyde and a synthetically versatile carbon-bromine bond.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | N/A |

| Molecular Weight | 189.01 g/mol | N/A |

| CAS Number | 883544-33-8 | N/A |

| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |

| Solubility | Soluble in DMF, DMSO, moderately soluble in EtOAc, CHCl₃ | Inferred from related structures |

Spectroscopic Signature:

-

¹H NMR: The proton spectrum is characterized by three distinct singlets in deuterated chloroform (CDCl₃). The aldehyde proton (CHO) appears significantly downfield, typically between δ 9.5-10.0 ppm. The lone imidazole ring proton (C4-H) resonates around δ 7.5-8.0 ppm, and the N-methyl (N-CH₃) protons appear as a sharp singlet around δ 3.8-4.2 ppm.

-

¹³C NMR: Key resonances include the aldehyde carbonyl carbon (~185 ppm), the C-Br carbon (~120 ppm), and other imidazole ring carbons between 125-145 ppm. The N-methyl carbon is observed upfield around 35 ppm.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch is prominent around 1680-1700 cm⁻¹.

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for synthesizing this compound is the Vilsmeier-Haack formylation of its precursor, 2-Bromo-1-methyl-1H-imidazole.[3][4] This reaction is an efficient and mild method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic systems.[5]

Synthetic Pathway Overview

The synthesis begins with commercially available 1-methylimidazole, which is first brominated at the C2 position. The resulting 2-bromo-1-methyl-1H-imidazole is then subjected to formylation to yield the target compound.

Caption: Synthetic route to the target compound.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds via a two-stage mechanism:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong Lewis acid, activates the carbonyl oxygen of N,N-dimethylformamide (DMF). This facilitates the elimination of a chloride ion and the formation of the highly electrophilic (chloromethylene)dimethyliminium salt, commonly known as the Vilsmeier reagent.[6]

-

Electrophilic Aromatic Substitution: The electron-rich C5 position of the 2-bromo-1-methyl-1H-imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[4][7] This forms a cationic intermediate, which rearomatizes by losing a proton.

-

Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. The addition of water hydrolyzes the iminium salt to afford the final aldehyde product.

The choice of the Vilsmeier-Haack reaction is strategic. It is highly regioselective for the most electron-rich, unhindered position on the heterocycle (C5) and proceeds under relatively mild conditions, preserving the C-Br bond for subsequent transformations.

Detailed Experimental Protocol

This protocol describes the formylation of 2-Bromo-1-methyl-1H-imidazole (CAS 16681-59-7).[8]

Materials:

-

2-Bromo-1-methyl-1H-imidazole (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

-

Phosphorus oxychloride (POCl₃) (1.5 eq)

-

Sodium acetate (NaOAc)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-Bromo-1-methyl-1H-imidazole (1.0 eq).

-

Dissolution: Add anhydrous DMF (10 volumes) and stir until the solid is fully dissolved.

-

Formation of Vilsmeier Reagent: Cool the solution to 0 °C using an ice-water bath. Slowly add POCl₃ (1.5 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C. Causality Note: This exothermic reaction generates the electrophilic Vilsmeier reagent in situ. Slow addition at low temperature is critical to control the reaction rate and prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate until the pH is neutral (~7). Trustworthiness Note: This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction medium. This must be done slowly as the quench is highly exothermic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 volumes) and brine (1 x 20 volumes). Causality Note: The water wash removes residual DMF and salts, while the brine wash removes residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a heptane/ethyl acetate gradient, to afford this compound as a solid.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule stems from the ability to selectively address its two functional handles.

Caption: Divergent reactivity of the title compound.

-

Transformations at the C5-Aldehyde: The aldehyde group is a versatile precursor for numerous functionalities.[9]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) provides direct access to substituted aminomethyl-imidazoles.

-

Oxidation: Treatment with oxidizing agents such as pyridinium dichromate (PDC) or Oxone® converts the aldehyde to the corresponding carboxylic acid, a valuable isostere and synthetic handle.[10]

-

Nucleophilic Addition/Olefination: Grignard reagents or organolithiums can add to the carbonyl to form secondary alcohols. Wittig or Horner-Wadsworth-Emmons reactions convert the aldehyde into various alkenes, enabling carbon chain extension.

-

-

Transformations at the C2-Bromo Position: The C-Br bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions.[11]

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters allows for the facile introduction of a wide range of aryl or heteroaryl substituents at the C2 position.

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of C-N bonds, coupling the imidazole core with various amines, anilines, or N-heterocycles.[8][12]

-

Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis introduces alkynyl moieties.

-

Applications in Research and Drug Discovery

Substituted imidazoles are integral to a vast array of pharmaceuticals due to their ability to act as bioisosteres for other chemical groups and their capacity to coordinate with metallic centers in enzymes.[1][2] this compound is a key intermediate in the synthesis of compounds targeting a range of diseases. Its derivatives have been explored as kinase inhibitors for oncology, antivirals, and agents for crop protection.[13] The divergent synthetic pathways it enables allow for the rapid generation of compound libraries for high-throughput screening, accelerating the identification of new lead compounds in the drug discovery pipeline.[11]

Safety and Handling

While specific toxicity data for this compound is not widely published, data from its precursor, 2-Bromo-1-methyl-1H-imidazole, should be used as a guide. The precursor is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[8][14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its strategic placement of two orthogonally reactive functional groups—an aldehyde and a bromine atom—provides chemists with a powerful tool for the efficient construction of complex, highly functionalized imidazole-based molecules. A thorough understanding of its synthesis via the Vilsmeier-Haack reaction and its divergent reactivity is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

- Vertex AI Search. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 9, 2026.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 9, 2026, from [Link]

-

Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F. Retrieved January 9, 2026, from [Link]

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 9, 2026.

- BLD Pharm. (n.d.). 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride. Retrieved January 9, 2026.

-

PubChem. (n.d.). Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate. Retrieved January 9, 2026, from [Link]

- LookChem. (n.d.). Cas 16681-59-7, 2-Bromo-1-methyl-1H-imidazole. Retrieved January 9, 2026.

- Smolecule. (2023). Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6. Retrieved January 9, 2026.

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved January 9, 2026, from [Link]

- MySkinRecipes. (n.d.). 5-Bromo-1H-imidazole-2-carbaldehyde. Retrieved January 9, 2026.

- BOC Sciences. (n.d.). The Role of 5-Bromo-1-methyl-1H-imidazole in Modern Pharmaceutical Synthesis. Retrieved January 9, 2026.

-

PubMed Central (PMC). (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-1-methyl-1H-imidazole. Retrieved January 9, 2026, from [Link]

-

MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

- ChemScene. (n.d.). 2-Methyl-1H-imidazole-5-carbaldehyde. Retrieved January 9, 2026.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. 2-Bromo-1-methyl-1H-imidazole 95 16681-59-7 [sigmaaldrich.com]

- 9. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]

- 10. 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 [chemicalbook.com]

- 13. 5-Bromo-1H-imidazole-2-carbaldehyde [myskinrecipes.com]

- 14. 2-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 2773262 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, predictive analysis based on substituent effects, and best practices for experimental acquisition and interpretation.

Introduction: Structural and Electronic Landscape

This compound is a substituted heterocyclic compound with significant potential in medicinal chemistry and materials science. The imidazole ring is a common motif in many natural products and pharmaceuticals.[1] Understanding its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural elucidation.

The proton nuclear magnetic resonance (¹H NMR) spectrum of this molecule is governed by the electronic environment of its constituent protons. The positions of the substituents—a bromine atom at C2, a methyl group at N1, and a carbaldehyde (formyl) group at C5—dictate the chemical shifts and coupling patterns observed. The bromine atom acts as an electron-withdrawing group through induction, while the carbaldehyde group is strongly electron-withdrawing due to both induction and resonance. The N-methyl group is electron-donating. These competing electronic effects create a unique spectral fingerprint.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While a publicly available, fully assigned spectrum for this specific isomer is not readily found, a robust prediction can be made based on the analysis of its isomers and the fundamental principles of NMR spectroscopy for substituted imidazoles.[2][3] We anticipate three distinct signals in the ¹H NMR spectrum, corresponding to the aldehyde proton, the single proton on the imidazole ring, and the protons of the N-methyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |

| Aldehyde Proton (-CHO) | 9.5 - 10.0 | Singlet (s) | 1H | Strong deshielding by the carbonyl group; anisotropy effect. |

| Imidazole Ring Proton (H4) | 7.8 - 8.2 | Singlet (s) | 1H | Deshielding by adjacent electron-withdrawing aldehyde and bromine; aromatic ring current. |

| N-Methyl Protons (-CH₃) | 3.8 - 4.2 | Singlet (s) | 3H | Deshielding due to attachment to nitrogen within an aromatic system. |

Causality Behind Predicted Chemical Shifts:

-

Aldehyde Proton (δ 9.5 - 10.0): The proton of the carbaldehyde group is expected to be the most downfield signal. This is a characteristic feature of aldehyde protons, which are significantly deshielded by the strong electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group. For a related isomer, 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde, the aldehyde proton appears at δ 9.62 ppm.[4]

-

Imidazole Ring Proton (H4) (δ 7.8 - 8.2): There is only one proton directly attached to the imidazole ring, at the C4 position. Its chemical shift will be influenced by several factors. The aromatic nature of the imidazole ring itself induces a downfield shift. Furthermore, this proton is situated between two electron-withdrawing groups: the bromine at C2 and the carbaldehyde at C5. These groups reduce the electron density around H4, causing it to be deshielded and resonate at a lower field. In a similar compound, 5-bromo-1-methyl-1H-imidazole-4-carbonitrile, the ring proton is observed at δ 8.05 ppm.[5]

-

N-Methyl Protons (δ 3.8 - 4.2): The three protons of the methyl group attached to the N1 nitrogen will appear as a singlet. Their chemical shift is shifted downfield compared to a typical aliphatic methyl group due to the deshielding effect of being attached to a nitrogen atom within an aromatic, electron-deficient ring system. For the isomeric 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde, the N-methyl signal is found at δ 3.92 ppm.[4]

Spin-Spin Coupling:

In this molecule, all three proton environments are isolated from other protons by more than three bonds. Consequently, no proton-proton (¹H-¹H) spin-spin coupling is expected. This will result in a spectrum composed of three distinct singlets.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, the following self-validating protocol is recommended.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.

- Rationale: CDCl₃ is a common, relatively non-polar solvent. DMSO-d₆ is an excellent choice for compounds that may have limited solubility in CDCl₃. The choice of solvent can slightly influence chemical shifts.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

- Use a ¹H NMR spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.

- Shim the magnetic field to achieve good homogeneity, as indicated by the sharp, symmetrical lineshape of the solvent or reference signal.

- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

- Acquire the spectrum using a standard single-pulse experiment.

- Set the number of scans to 16 or 32 for a good signal-to-noise ratio, and increase if the sample concentration is low.

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

3. Data Processing and Analysis:

- Phase the spectrum to ensure all peaks are in the absorptive mode.

- Apply a baseline correction to obtain a flat baseline.

- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

- Integrate the area under each peak to determine the relative number of protons. The integration should correspond to a 1:1:3 ratio for the aldehyde, ring, and methyl protons, respectively.

Visualization of Molecular Structure and Key Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of this compound.

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. mdpi.com [mdpi.com]

- 4. 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile [orgspectroscopyint.blogspot.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-bromo-1-methylimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-1-methylimidazole and its derivatives are pivotal building blocks in medicinal chemistry and materials science, frequently incorporated into structures of bioactive molecules and functional materials.[1][2] A thorough understanding of their spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and elucidation of their structural and electronic properties. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as they apply to 2-bromo-1-methylimidazole derivatives. It aims to equip researchers with the foundational knowledge and practical insights necessary for the proficient characterization of this important class of heterocyclic compounds.

Introduction: The Significance of 2-bromo-1-methylimidazole Derivatives

Imidazole derivatives are a cornerstone in pharmaceutical development, valued for their diverse biological activities and structural versatility.[2] They form the core of numerous antifungal, antihistaminic, and anticancer agents.[3] The introduction of a bromine atom at the C2 position and a methyl group at the N1 position of the imidazole ring creates a versatile intermediate, 2-bromo-1-methylimidazole (CAS RN: 16681-59-7), with a molecular weight of 161.00 g/mol and the chemical formula C4H5BrN2.[4][5] This substitution pattern offers a reactive handle for further functionalization, making it a valuable precursor in the synthesis of complex molecules.[6] Accurate spectroscopic characterization is a critical quality control step, ensuring the integrity of these intermediates and the success of subsequent synthetic transformations.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-bromo-1-methylimidazole derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-bromo-1-methylimidazole provides key signals that are characteristic of its structure.

-

Imidazole Ring Protons: The protons on the imidazole ring typically appear as distinct signals in the aromatic region of the spectrum. Due to the asymmetry introduced by the methyl and bromo substituents, the two ring protons are not chemically equivalent and will likely appear as two separate signals.

-

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom will give rise to a singlet, typically in the upfield region of the spectrum.

For a related compound, 2-bromo-1,3-dimethylimidazolium iodide, the ¹H NMR spectrum in DMSO-d6 shows the N-methyl protons as a singlet at 3.81 ppm and the two imidazole ring protons as a singlet at 7.90 ppm.[6] While the parent 2-bromo-1-methylimidazole will have a different splitting pattern for the ring protons, the chemical shift regions are expected to be comparable.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information, revealing the number and electronic environment of the carbon atoms in the molecule.

-

Imidazole Ring Carbons: The three carbon atoms of the imidazole ring will each produce a distinct signal. The carbon atom bearing the bromine (C2) will be significantly influenced by the halogen's electronegativity and will have a characteristic chemical shift. The other two ring carbons (C4 and C5) will also have distinct resonances.

-

N-Methyl Carbon: The carbon of the N-methyl group will appear as a single peak in the aliphatic region of the spectrum.

In the case of 2-bromo-1,3-dimethylimidazolium iodide, the ¹³C NMR spectrum in DMSO-d6 displays signals for the N-methyl carbons at 36.8 ppm, the C2 carbon at 79.3 ppm, and the C4/C5 carbons at 123.5 and 124.5 ppm.[6] These values serve as a useful reference for interpreting the spectra of other 2-bromo-1-methylimidazole derivatives. Identifying the tautomeric state of substituted imidazoles can also be achieved by analyzing the difference in chemical shifts between the C4 and C5 carbons.[7]

Table 1: Representative NMR Data for a 2-bromo-1-methylimidazole Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~7.0-8.0 | m |

| ¹H | ~3.8 | s |

| ¹³C | ~120-140 | |

| ¹³C | ~35 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and specific derivative.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M+) and various fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8]

A predicted fragmentation pathway for a related compound, 2-bromo-6-methyl-1H-benzo[d]imidazole, suggests that common fragmentation patterns for benzimidazoles will be observed.[8] For 2-bromo-1-methylimidazole, key fragmentation events would likely involve the loss of the bromine atom, the methyl group, or cleavage of the imidazole ring.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a softer ionization technique, often used for more polar or thermally labile molecules. It typically produces a prominent protonated molecule [M+H]⁺, which allows for the straightforward determination of the molecular weight.

Experimental Protocol: General Workflow for EI Mass Spectrometry

Caption: General experimental workflow for EI mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of a 2-bromo-1-methylimidazole derivative is expected to show characteristic absorption bands corresponding to:

-

C-H stretching: Aromatic C-H stretches from the imidazole ring and aliphatic C-H stretches from the methyl group.

-

C=N and C=C stretching: Vibrations associated with the double bonds within the imidazole ring.

-

C-N stretching: Vibrations of the carbon-nitrogen bonds in the ring and the N-methyl group.

-

C-Br stretching: The vibration of the carbon-bromine bond, which typically appears in the fingerprint region of the spectrum.

For 2-bromo-1,3-dimethylimidazolium iodide, significant IR peaks (neat) were observed at 3066, 2931, 1521, 1240, 1098, 765, 738, 652, and 635 cm⁻¹.[6] These absorptions can be attributed to the various stretching and bending vibrations within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit characteristic absorption peaks due to π → π* and n → π* electronic transitions of the C=N bond within the heterocyclic ring.[9][10]

Studies on other imidazole derivatives have shown absorption maxima in the UV region. For example, a series of D-π-A type imidazole derivatives displayed absorption maxima around 295 nm and 380 nm.[11] The specific absorption wavelengths for 2-bromo-1-methylimidazole derivatives will be influenced by the electronic effects of the substituents and the solvent polarity. The presence of a bromine atom may cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted 1-methylimidazole.

Experimental Protocol: Acquiring a UV-Vis Spectrum

Caption: Step-by-step protocol for UV-Vis spectral acquisition.

Synthesis and Purification: A Prerequisite for Accurate Data

Obtaining high-quality spectroscopic data is contingent upon the purity of the sample. The synthesis of 2-bromo-1-methylimidazole can be achieved through various methods, including the reaction of the 2-lithio derivative of 1-methylimidazole with a bromine source like CBr₄ or Br₂.[6] An alternative one-pot synthesis involves the reaction of N-methylimidazole with carbon tetrabromide in the presence of sodium tert-butoxide.[12]

Purification is typically accomplished using techniques such as silica gel column chromatography.[12] The progress of the reaction and the purity of the final product can be monitored by thin-layer chromatography (TLC).[12]

Conclusion: An Integrated Spectroscopic Approach

A comprehensive and unambiguous characterization of 2-bromo-1-methylimidazole derivatives necessitates an integrated approach, leveraging the complementary information provided by NMR, MS, IR, and UV-Vis spectroscopy. Each technique offers unique insights into the molecular structure, from the atomic connectivity and electronic environment to the functional groups present and the overall molecular weight. For researchers in drug discovery and materials science, a proficient understanding and application of these spectroscopic methods are essential for advancing their research and ensuring the quality and integrity of their synthesized compounds.

References

-

Synthesis and crystal structures of 2-bromo-1,3-dimethylimidazolium iodides - IUCr Journals. (URL: [Link])

-

A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC - NIH. (URL: [Link])

-

Tracing absorption and emission characteristics of halogen-bonded ion pairs involving halogenated imidazolium species - RSC Publishing. (URL: [Link])

-

Cas 16681-59-7,2-Bromo-1-methyl-1H-imidazole - LookChem. (URL: [Link])

-

2-Functionalized Derivatives of 2-Bromo-1,3-dimethylimidazole | Request PDF. (URL: [Link])

-

UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... - ResearchGate. (URL: [Link])

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl) - ResearchGate. (URL: [Link])

-

Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (URL: [Link])

-

UV-Vis extinction coefficients of Im, IC, and BI obtained in this work,... - ResearchGate. (URL: [Link])

-

The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - MDPI. (URL: [Link])

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl) - NIH. (URL: [Link])

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (URL: [Link])

-

13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). (URL: [Link])

-

Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. … - ResearchGate. (URL: [Link])

-

Imidazole & 2-Methylimidazole | UV-Vis Spectrum PowerPoint Presentation - SlideServe. (URL: [Link])

-

2-Methylimidazole | C4H6N2 | CID 12749 - PubChem. (URL: [Link])

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (URL: [Link])

-

Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. (URL: [Link])

-

Identifying the tautomer state of a substituted imidazole by ¹³C NMR... - ResearchGate. (URL: [Link])

-

Spectroscopic characterization of compounds. - ResearchGate. (URL: [Link])

-

2-Bromo-1-methyl-1H-imidazole CAS#16681-59-7 with Jenny manufacturerv. (URL: [Link])

-

The Interface Characterization of 2-Mercapto-1-methylimidazole Corrosion Inhibitor on Brass - MDPI. (URL: [Link])

-

1H-Imidazole, 1-methyl- - the NIST WebBook. (URL: [Link])

-

Infrared Investigation of Certain Imidazole Derivatives and their Metal Chelates | Inorganic Chemistry - ACS Publications. (URL: [Link])

-

2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem. (URL: [Link])

-

The mass spectra of imidazole and 1-methylimidazole - ResearchGate. (URL: [Link])

-

Crystal and Molecular Structure Analysis of 2-Methylimidazole - ResearchGate. (URL: [Link])

-

(IUCr) Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (URL: [Link])

Sources

- 1. jennysynth.com [jennysynth.com]

- 2. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 3. jchemrev.com [jchemrev.com]

- 4. 2-Bromo-1-methylimidazole, 95% | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 [chemicalbook.com]

Synthesis and Characterization of Substituted Imidazole Carbaldehydes: A Field-Proven Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Imidazole Carbaldehyde Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, from the essential amino acid histidine to blockbuster drugs.[1][2][3] Among the vast landscape of imidazole derivatives, substituted imidazole carbaldehydes stand out as exceptionally versatile intermediates. Their aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures and the exploration of vast chemical space in drug discovery programs.[4][5][6] These compounds are critical building blocks for developing antifungal, anticancer, anti-inflammatory, and antimalarial agents.[1][4][5]

This guide eschews a rigid, templated approach. Instead, it is structured to provide a logical and practical workflow, mirroring the thought process of a senior scientist in the field. We will delve into the principal synthetic strategies, emphasizing the causality behind methodological choices. Subsequently, we will establish a robust framework for the comprehensive characterization of these molecules, ensuring that every synthesized compound is validated with the highest degree of scientific integrity. This document is intended not merely as a collection of protocols, but as a technical resource grounded in experience, designed to empower researchers in their synthetic and drug development endeavors.

Part 1: Strategic Synthesis of the Imidazole Carbaldehyde Core

The introduction of a carbaldehyde group onto a substituted imidazole ring, or the construction of the ring with the aldehyde already in place, requires careful strategic planning. The choice of method is dictated by the desired substitution pattern, the stability of existing functional groups, and the availability of starting materials.

The Vilsmeier-Haack Reaction: Direct Formylation of Electron-Rich Imidazoles

The Vilsmeier-Haack reaction is arguably the most prevalent and powerful method for the direct formylation of electron-rich heterocyclic systems, including imidazoles.[7][8][9] The causality behind its effectiveness lies in the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[10][11]

Mechanism and Regioselectivity: The imidazole ring, being electron-rich, undergoes electrophilic substitution by the Vilsmeier reagent. The regioselectivity of this attack is governed by the electronic and steric properties of the substituents already present on the ring. For N-substituted imidazoles, formylation generally occurs at the most electron-rich and sterically accessible position. The reaction proceeds through an iminium intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final carbaldehyde.[8][9]

Caption: Mechanism of the Vilsmeier-Haack reaction on an imidazole substrate.

Field-Proven Protocol: Synthesis of 1-Substituted-4-chloro-1H-imidazole-5-carbaldehyde

This protocol is adapted from methodologies used in the synthesis of key pharmaceutical intermediates.[12][13] The reaction of 2-[alkyl(aryl)amino]acetamides with the Vilsmeier-Haack reagent provides a direct route to polyfunctional imidazoles.[12]

Step-by-Step Methodology:

-

Reagent Preparation (Caution: Exothermic): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 eq.) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the starting N-substituted imidazole (1 eq.) in a minimal amount of dry DMF or another suitable solvent. Add this solution dropwise to the Vilsmeier reagent.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. Reaction times can vary from 2 to 24 hours depending on the substrate's reactivity.

-

Quenching and Hydrolysis: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.

-

Neutralization and Workup: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is approximately 8-9.[4] This step hydrolyzes the iminium intermediate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).[4]

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]

Oxidation of Precursor Alcohols

An alternative strategy involves the synthesis of a hydroxymethylimidazole followed by its oxidation to the carbaldehyde. This two-step approach is particularly useful when direct formylation is problematic due to regioselectivity issues or incompatible functional groups.

Causality in Reagent Selection: The choice of oxidizing agent is critical. Mild reagents are preferred to prevent over-oxidation to the carboxylic acid.

-

Manganese Dioxide (MnO₂): Highly effective for oxidizing allylic and benzylic-type alcohols, including hydroxymethylimidazoles, where the alcohol is adjacent to the heterocyclic ring. It is a heterogeneous reagent, simplifying workup through simple filtration.

-

Pyridinium Chlorochromate (PCC): A reliable and versatile reagent for oxidizing primary alcohols to aldehydes with minimal over-oxidation.

De Novo Ring Synthesis Strategies

In some cases, it is more efficient to construct the imidazole ring with the aldehyde functionality already incorporated from the starting materials.

The van Leusen Imidazole Synthesis: This powerful multicomponent reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key building block.[14] By reacting an aldehyde, a primary amine (which forms an aldimine in situ), and TosMIC in the presence of a base (like K₂CO₃), a 1,4,5-trisubstituted imidazole can be formed.[14][15] To synthesize an imidazole carbaldehyde, one of the aldehyde starting materials can be a dicarbonyl compound or an aldehyde bearing a protected aldehyde group.

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. [PDF] Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives | Semantic Scholar [semanticscholar.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imidazole synthesis [organic-chemistry.org]

Navigating the Labyrinth: A Technical Guide to the Safety and Hazards of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde, is an emerging building block in medicinal chemistry and drug development. Its unique structural features, combining a reactive bromine atom and an aldehyde functional group on a methylated imidazole core, make it a valuable intermediate for synthesizing a diverse range of complex molecules. However, this inherent reactivity also necessitates a thorough understanding of its potential hazards to ensure safe handling and mitigate risks in the research and development environment. This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with this compound (CAS No. 79326-89-9), offering field-proven insights and self-validating protocols for its responsible use.

Section 1: Hazard Identification and Classification

Based on available safety data sheets and analysis of structurally similar compounds, this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm upon ingestion.

GHS Hazard Statements:

While some supplier safety data sheets for the specific CAS number 79326-89-9 have incomplete GHS classification data[1], data for closely related brominated imidazole derivatives consistently indicate the following hazards[2][3][4]:

Some data for similar compounds also indicate a potential for H318: Causes serious eye damage [2]. Given the presence of the reactive aldehyde and bromo-imidazole functionalities, a conservative approach treating the compound as capable of causing severe eye damage is warranted.

Signal Word: Warning or Danger , depending on the severity of the eye damage potential.[3]

Hazard Pictograms:

-

Exclamation Mark (GHS07)

-

Corrosion (GHS05) - if "Causes serious eye damage" is considered.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to a robust safety assessment.

| Property | Value | Source |

| CAS Number | 79326-89-9 | [5][6][7] |

| Molecular Formula | C₅H₅BrN₂O | [8] |

| Molecular Weight | 189.01 g/mol | [8] |

| Appearance | Solid | |

| Melting Point | Not available for the specific compound. For the related 2-Bromo-1H-imidazole, the melting point is 197-202 °C. For 5-Bromo-1-methyl-1H-imidazole, it is 40-44 °C. | [9] |

| Solubility | No specific data available. Expected to have limited solubility in water and be soluble in organic solvents. | |

| Flash Point | For the related 2-Bromo-1-methyl-1H-imidazole, the flash point is >110 °C. |

Section 2: Risk Assessment and Mitigation

A systematic approach to risk assessment is crucial for ensuring laboratory safety. This involves identifying potential exposure scenarios and implementing appropriate control measures.

Exposure Routes and Health Effects

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[2][3][4]

-

Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[2][3][4]

-

Eye Contact: Causes serious eye irritation and potentially serious eye damage.[2][3][4]

Experimental Workflow: Risk Assessment and Control

The following diagram outlines a logical workflow for assessing and controlling the risks associated with handling this compound.

Caption: Risk Assessment and Control Workflow for Handling this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or dust generation.[2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed frequently, especially after direct contact.[3]

-

Respiratory Protection: If there is a potential for dust generation and engineering controls are not sufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.[3]

Handling Procedures

-

Preparation:

-

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

-

Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]

-

Assemble all necessary equipment and reagents before starting work to minimize movement and potential for spills.

-

-

Dispensing and Weighing:

-

If possible, handle in a ventilated balance enclosure to control dust.

-

Use appropriate tools (e.g., spatulas) to handle the solid. Avoid scooping directly from the container in a way that generates dust.

-

Close the container tightly immediately after use.

-

-

In-Reaction Use:

-

When adding the solid to a reaction mixture, do so carefully to avoid splashing and dust formation.

-

Maintain the reaction under an inert atmosphere if the protocol requires it, which can also help contain any dust.

-

-

Post-Handling:

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

-

Some related imidazole compounds recommend refrigerated storage. While not explicitly stated for this compound, refrigeration may be a prudent measure to ensure long-term stability.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Spill Response

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]

-

For larger spills, follow your institution's hazardous material spill response protocol.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

Prevent the spilled material from entering drains or waterways.[3]

Section 5: Toxicological and Reactivity Profile

Toxicological Information

-

Acute Toxicity: Harmful if swallowed. The oral LD50 for the related 1-methyl-1H-imidazole is 1144 mg/kg in rats, indicating moderate acute oral toxicity.[11]

-

Serious Eye Damage/Irritation: Causes serious eye irritation, with the potential for severe damage.[2][3][4] The related 1-methyl-1H-imidazole is corrosive to the eyes.[11]

-

Respiratory/Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]

Reactivity and Stability

-

Reactivity: The compound possesses a reactive aldehyde group and a bromine atom on the imidazole ring, making it susceptible to nucleophilic substitution and other reactions common to these functional groups.[4]

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[2]

Section 6: Disposal Considerations

Dispose of waste in accordance with all applicable federal, state, and local regulations. This material may be considered a hazardous waste. Consult with your institution's environmental health and safety department for specific guidance on proper disposal procedures. Do not allow the material to enter drains or waterways.[3]

Conclusion

This compound is a valuable research chemical with a defined set of hazards that must be managed through a combination of engineering controls, appropriate personal protective equipment, and safe work practices. By understanding its toxicological and reactivity profile and adhering to the protocols outlined in this guide, researchers can safely unlock its potential in the synthesis of novel compounds for drug discovery and development.

References

-

LookChem. This compound Safety Data Sheets(SDS). [Link]

-

MOLBASE. 2-bromo-5-methyl-1H-imidazole. [Link]

-

PubChem. 2-bromo-1,5-dimethyl-1H-imidazole-4-carbaldehyde. [Link]

-

Loba Chemie. 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). 1H-Imidazole, 1-methyl- - Evaluation statement. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]

- 5. aaronchem.com [aaronchem.com]

- 6. staging.keyorganics.net [staging.keyorganics.net]

- 7. combi-blocks.com [combi-blocks.com]

- 8. molbase.com [molbase.com]

- 9. 5-ブロモ-1-メチル-1H-イミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Biological Activity of Brominated Imidazole Compounds

Introduction to Brominated Imidazoles: A Compound Class of Growing Significance

Imidazole, a five-membered heterocyclic ring containing two nitrogen atoms, is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine and nucleic acids.[1] The introduction of bromine atoms to the imidazole core or its substituents gives rise to brominated imidazole compounds, a class of molecules that has garnered significant attention in medicinal chemistry. These compounds, many of which are derived from marine sponges, exhibit a wide spectrum of potent biological activities, making them promising candidates for drug discovery and development.[2][3]

The presence of bromine, a halogen, on the imidazole scaffold profoundly influences the compound's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds. These alterations can enhance the compound's interaction with biological targets, leading to improved potency and selectivity. This guide provides a comprehensive overview of the diverse biological activities of brominated imidazole compounds, delving into their anticancer, antimicrobial, and antifungal properties, the underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Brominated imidazole compounds have emerged as a significant class of potential anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines through various mechanisms of action.[4][5] Marine sponges, particularly of the Agelas genus, are a rich source of these bioactive alkaloids.[3][6]

Prominent Anticancer Brominated Imidazoles

Notable examples of brominated imidazoles with demonstrated anticancer activity include:

-

Agelastatin A: A brominated pyrrole-imidazole alkaloid isolated from the marine sponge Agelas dendromorpha, which exhibits potent cytotoxic activity against various cancer cell lines.[2][3]

-

Oroidin and its derivatives: These brominated pyrrole-imidazole alkaloids, originally isolated from the sponge Agelas oroides, serve as precursors to a wide array of other bioactive compounds and have shown cytotoxic effects.[3]

-

Synthetic Brominated Imidazoles: Numerous synthetic derivatives have been developed, showcasing a broad spectrum of anticancer activities. For instance, certain 2,4,5-triphenylimidazole derivatives have demonstrated significant cytotoxicity.[7]

Mechanisms of Anticancer Action

The anticancer effects of brominated imidazole compounds are often attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of tubulin polymerization and the modulation of kinase signaling pathways.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, motility, and intracellular transport.[8] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several brominated imidazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[9][10] This binding prevents the assembly of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[11][12]

Kinase Inhibition